3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine
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Overview
Description
3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a triazole ring, an azetidine ring, and a pyridine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Azetidine Ring Formation: The azetidine ring can be synthesized via a cyclization reaction involving a suitable precursor.
Coupling with Pyridine: The final step involves coupling the triazole-azetidine intermediate with a pyridine derivative under appropriate conditions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Material Science: It can be incorporated into polymers or other materials to impart specific properties.
Biology:
Bioconjugation: The triazole ring can be used in click chemistry for bioconjugation applications, linking biomolecules for various studies.
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, targeting specific biological pathways.
Medicine:
Therapeutics: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry:
Chemical Manufacturing: It can be used as an intermediate in the synthesis of other complex molecules.
Pharmaceuticals: Its potential in drug development makes it valuable for pharmaceutical research and production.
Mechanism of Action
The mechanism of action of 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the azetidine and pyridine rings can interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-3-yl)methanone
- (3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)(pyridin-4-yl)methanone
Uniqueness: The unique combination of the triazole, azetidine, and pyridine rings in 3-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]pyridine imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar molecules.
Properties
IUPAC Name |
pyridin-3-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O/c17-11(9-2-1-3-12-6-9)15-7-10(8-15)16-13-4-5-14-16/h1-6,10H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVQPJZNEVDKXEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CN=CC=C2)N3N=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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